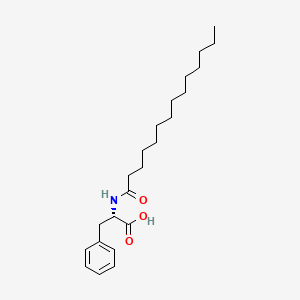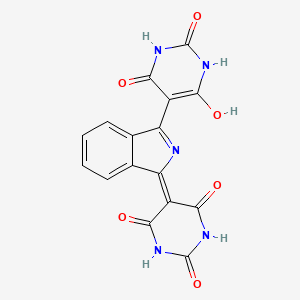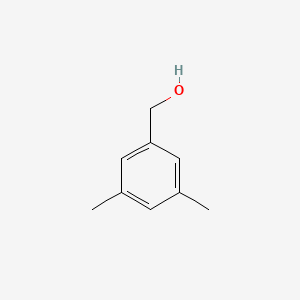
3,5-Dimethylbenzyl alcohol
概要
説明
3,5-Dimethylbenzyl alcohol is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a mono-isotopic mass of 136.088821 Da . It is used in the preparation of aromatic aldehyde .
Synthesis Analysis
3,5-Dimethylbenzyl alcohol undergoes linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This process is induced by a montmorillonite clay known as Tonsil Optimum Extra .
Molecular Structure Analysis
The linear formula of 3,5-Dimethylbenzyl alcohol is (CH3)2C6H3CH2OH . The structure of this compound can be represented by the SMILES string Cc1cc(C)cc(CO)c1 .
Chemical Reactions Analysis
In the presence of montmorillonite clay, 3,5-Dimethylbenzyl alcohol undergoes linear oligomerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This compound, by loss of protons, results in the product 1,3,5,7-tetramethylanthracene . It was also found that the compounds 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracece and 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetra-methylanthracene were formed from 1,3,5,7-tetramethyl-9,10-dihydroanthracene .
Physical And Chemical Properties Analysis
3,5-Dimethylbenzyl alcohol has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.5±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol . The flash point is 106.7±0.0 °C . The index of refraction is 1.536 .
科学的研究の応用
Organic Synthesis
3,5-Dimethylbenzyl alcohol is utilized in organic synthesis, particularly in the oligomerization process. It undergoes linear oligomerization induced by montmorillonite clay, leading to the formation of complex compounds like 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This process is significant for creating new organic materials with potential applications in various industries.
Pharmaceutical Research
In pharmaceutical research, 3,5-Dimethylbenzyl alcohol serves as a valuable intermediate. Its polymerization products are explored for developing novel drug delivery systems and pharmaceutical compounds . The substance’s reactivity and stability make it a candidate for synthesizing new medicinal molecules.
Material Science
The compound’s ability to polymerize opens avenues in material science. The oligomerization products of 3,5-Dimethylbenzyl alcohol can be used to create new materials with unique properties, such as enhanced durability or specific light-absorption characteristics . These materials could be applied in electronics, coatings, and other advanced technological fields.
Analytical Chemistry
3,5-Dimethylbenzyl alcohol is relevant in analytical chemistry for its use as a standard or reference material. Its well-defined physical and chemical properties, such as boiling point and refractive index, allow for its use in calibrating instruments and validating analytical methods .
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s role in synthesizing materials and chemicals suggests potential uses in environmental remediation technologies. For instance, materials derived from its oligomerization may aid in pollutant adsorption or degradation .
Biotechnology
In biotechnology, intermediates like 3,5-Dimethylbenzyl alcohol can be pivotal in synthesizing compounds used in genetic engineering and molecular biology research. Its derivatives could be employed in creating vectors or probes for studying biological systems .
Safety and Hazards
作用機序
Mode of Action
It is known that 3,5-dimethylbenzyl alcohol can undergo linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene .
Biochemical Pathways
The compound’s ability to undergo linear polymerization suggests it may interact with biochemical pathways involving polymer formation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is known that the compound can undergo linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
特性
IUPAC Name |
(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWTJDRVBWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181593 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzyl alcohol | |
CAS RN |
27129-87-9 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dimethylbenzyl alcohol influence the properties of novolak resins?
A1: Research indicates that 3,5-Dimethylbenzyl alcohol plays a crucial role in determining the characteristics of novolak resins, particularly their dissolution rates in tetramethylammonium hydroxide (TMAH) []. When incorporated as an end-group in novolak resins, its structural orientation significantly impacts dissolution. For instance, resins capped with the more highly ortho-ortho' coupled 2,4-dimethylphenol group, derived from 3,5-Dimethylbenzyl alcohol, exhibit slower dissolution rates. Conversely, the para-para' coupled, intermolecularly oriented 2,6-dimethylphenol group, also derived from 3,5-Dimethylbenzyl alcohol, promotes faster dissolution []. These findings suggest that manipulating the end-group structure through 3,5-Dimethylbenzyl alcohol derivatives can fine-tune the dissolution properties of novolak resins for specific applications, such as photoresist technology.
Q2: Can 3,5-Dimethylbenzyl alcohol be used to synthesize biologically active compounds?
A2: Yes, 3,5-Dimethylbenzyl alcohol has proven useful in synthesizing compounds with potential biological activity, particularly within the realm of nucleoside analogues [, ]. For instance, it served as a starting material for creating N3-(3,5-dimethyl)benzyl derivatives of uridine []. These derivatives, while demonstrating minimal hypnotic activity in initial studies, highlight the potential for 3,5-Dimethylbenzyl alcohol to contribute to the development of novel therapeutic agents, particularly those targeting nucleoside-related pathways. Further research could explore its utility in creating other biologically relevant molecules.
Q3: Are there any computational studies exploring the interactions of 3,5-Dimethylbenzyl alcohol derivatives?
A3: Yes, computational chemistry techniques, like docking studies, have been employed to investigate how 1,3-disubstituted uracils, some synthesized using 3,5-Dimethylbenzyl alcohol, interact with biological targets. Specifically, these studies examined their binding affinity for the reverse transcriptase (RT) nevirapine binding site []. Such computational analyses offer insights into the potential mechanisms of action of these compounds, paving the way for the rational design of more potent and selective antiviral agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
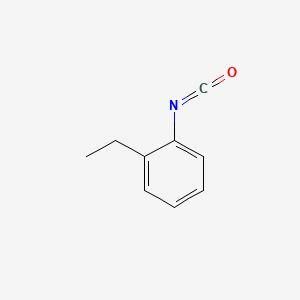
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

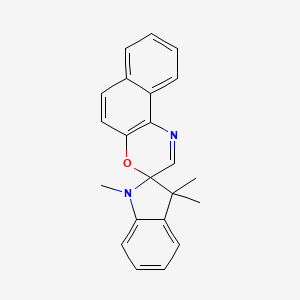
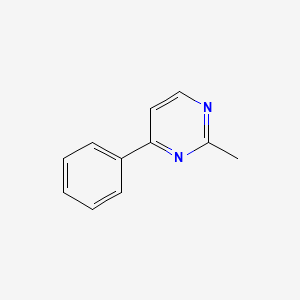


![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
